molecular formula C7H10N2O2 B1584756 Ethyl 4-amino-1H-pyrrole-2-carboxylate CAS No. 67318-12-1

Ethyl 4-amino-1H-pyrrole-2-carboxylate

Cat. No. B1584756
CAS RN: 67318-12-1
M. Wt: 154.17 g/mol
InChI Key: OVIXWEAINBQWBW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is also known as ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride . The compound is typically in the form of a powder .


Synthesis Analysis

The synthesis of pyrrole derivatives, including ethyl 4-amino-1H-pyrrole-2-carboxylate, often involves an aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of ethyl 4-amino-1H-pyrrole-2-carboxylate can be represented by the SMILES string CCOC(=O)c1ccc[nH]1 . This indicates that the molecule consists of an ethyl group (CC) attached to an oxygen (O) and a carbonyl group (C=O), which is connected to a pyrrole ring (c1ccc[nH]1).


Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include ethyl 4-amino-1H-pyrrole-2-carboxylate, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .


Physical And Chemical Properties Analysis

Ethyl 4-amino-1H-pyrrole-2-carboxylate has a molecular weight of 139.15 . It is a solid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 244.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate undergoes a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
  • Synthesis of Diketopyrrolopyrrole (DPP) Pigments: Ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates react with esters or acyl halides to give 4-acyl derivatives, useful in synthesizing novel N,N′-disubstituted DPP derivatives (Morton et al., 2005).

Analytical and Diagnostic Uses

  • Analysis of Urinary δ-Aminolevulinic Acid: A method was developed for the quantitative analysis of urinary δ-aminolevulinic acid using ethyl acetoacetate, which forms a pyrrole compound essential for the analysis (Tomokuni & Ogata, 1972).

Chemical Protection in Peptide Chemistry

  • Carboxyl-Protection in Peptide Chemistry: The 2-(diphenylphosphino)ethyl group, introduced via esterification with ethyl variants, serves as a stable protective group in peptide synthesis (Chantreux et al., 1984).

Development of Novel Compounds

  • Synthesis of Pyrrolopyridine Analogs: Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate was used to synthesize a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, with some compounds showing in vitro antibacterial activity (Toja et al., 1986).

Safety And Hazards

Ethyl 4-amino-1H-pyrrole-2-carboxylate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4-amino-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXWEAINBQWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297303
Record name Ethyl 4-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1H-pyrrole-2-carboxylate

CAS RN

67318-12-1
Record name Ethyl 4-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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